molecular formula C7H15N B1528603 3-(2-Methylpropyl)azetidine CAS No. 89854-62-6

3-(2-Methylpropyl)azetidine

Cat. No. B1528603
CAS RN: 89854-62-6
M. Wt: 113.2 g/mol
InChI Key: QCGPDCBREKQOTK-UHFFFAOYSA-N
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Description

“3-(2-Methylpropyl)azetidine” is a chemical compound with the molecular formula C7H15N .


Synthesis Analysis

Azetidines, including “3-(2-Methylpropyl)azetidine”, are synthesized through various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular structure of “3-(2-Methylpropyl)azetidine” contains a total of 26 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 four-membered ring, 1 secondary amine (aliphatic), and 1 Azetidine .


Physical And Chemical Properties Analysis

The molecular weight of “3-(2-Methylpropyl)azetidine” is 149.66 . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Functionalized Azetidines

The compound “3-(2-Methylpropyl)azetidine” can be synthesized through the aza Paternò–Büchi reaction . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component, which is one of the most efficient ways to synthesize functionalized azetidines .

Organic Synthesis and Medicinal Chemistry

Azetidines, including “3-(2-Methylpropyl)azetidine”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .

Drug Discovery

Azetidines have been used as motifs in drug discovery . The incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .

Polymerization

Azetidines have been used in polymerization processes . The ring strain of azetidines can be utilized to facilitate polymerization reactions .

Chiral Templates

Azetidines have been used as chiral templates in synthetic chemistry . The four-membered ring of azetidines can induce chirality, making them useful in the synthesis of chiral compounds .

Cancer Therapeutics

Azetidine-based small molecules have shown antitumor efficacy against human Triple-Negative Breast Cancer (TNBC) in xenograft models . This suggests that “3-(2-Methylpropyl)azetidine” and similar compounds could have potential applications in cancer therapeutics .

Mechanism of Action

    Target of Action

    Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry

    Mode of Action

    The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions

    Biochemical Pathways

    Azetidines are involved in various biochemical pathways due to their presence in numerous natural and synthetic compounds

Safety and Hazards

While specific safety and hazard information for “3-(2-Methylpropyl)azetidine” was not found, azetidines in general are considered hazardous. They are highly flammable and can cause severe skin burns and eye damage .

Future Directions

Recent advances in the synthesis and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions. The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

properties

IUPAC Name

3-(2-methylpropyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)3-7-4-8-5-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGPDCBREKQOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310162
Record name 3-(2-Methylpropyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89854-62-6
Record name 3-(2-Methylpropyl)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89854-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylpropyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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